7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Description
Scientific Research Applications
Cytotoxic Activity : A study by Abbas et al. (2015) discussed the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, which are structurally related to the specified compound. The cytotoxic activities of these compounds against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines were evaluated, revealing promising results (Abbas et al., 2015).
Corrosion Inhibition : Mahgoub et al. (2010) explored the use of heterocyclic compounds, including those structurally similar to the specified compound, as corrosion inhibitors for ferrous alloys in cooling water systems. The study demonstrated the efficacy of these compounds in inhibiting both uniform and pitting corrosion in different types of steel (Mahgoub et al., 2010).
Antimicrobial and Anticancer Properties : El-Moneim (2014) reported the synthesis and biological activity evaluation of pyrimidine derivatives, including compounds structurally related to the specified compound. The study indicated their antimicrobial and inhibitory activities against breast carcinoma cells, highlighting their potential in medicinal chemistry (El-Moneim, 2014).
Antitumor Activity : Murali et al. (2017) synthesized and evaluated various hetero annulated carbazoles, similar in structure to the specified compound, for their antitumor activity. The compounds showed significant growth inhibition on specific cell lines, indicating their potential as therapeutic agents against cancer (Murali et al., 2017).
Corrosion Inhibitor in Acidic Environments : Soltani et al. (2015) examined the inhibition of mild steel corrosion by pyrimidine-2-thione derivatives in sulfuric acid. The study found that these compounds effectively hinder corrosion, supporting their application as corrosion inhibitors (Soltani et al., 2015).
properties
IUPAC Name |
7-bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-22-13-5-2-10(3-6-13)16-20-17-14(18(24)21-16)9-11-8-12(19)4-7-15(11)23-17/h2-8H,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTQRFUCPDHEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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